N-benzyl-1H-pyrazole-1-carbothioamide
Description
Significance of Pyrazole (B372694) and Carbothioamide Scaffolds in Contemporary Chemical Research
The pyrazole and carbothioamide moieties are foundational scaffolds in the design of new, biologically active compounds. researchgate.netacs.org Their individual and combined significance stems from their versatile chemical properties and proven pharmacological relevance.
The pyrazole scaffold , a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged structure" in medicinal chemistry. tandfonline.comnih.gov This designation is due to its synthetic accessibility and its presence in numerous FDA-approved drugs with diverse therapeutic applications, such as the anti-inflammatory celecoxib (B62257) and the anticoagulant apixaban. researchgate.net The pyrazole ring's ability to engage in various non-covalent interactions, including hydrogen bonding, allows it to bind effectively to a wide range of biological targets. nih.gov Consequently, pyrazole derivatives have been extensively investigated and have demonstrated a broad spectrum of biological activities. nih.govglobalresearchonline.netnih.gov
The carbothioamide scaffold, which includes a thiosemicarbazide (B42300) functional group, is also of significant interest in chemical research. nih.govresearchgate.net This functional group is a key component in molecules designed for therapeutic purposes, particularly in the development of anticancer agents. nih.govbenthamdirect.com The presence of sulfur and nitrogen atoms in the carbothioamide group allows for potent interactions with biological targets, including enzymes and DNA. acs.orgbenthamdirect.com Research has highlighted the role of this scaffold in creating compounds with notable antioxidant, anticancer, and antimicrobial properties. nih.govnih.gov
The combination of these two scaffolds into a single molecular architecture, as seen in pyrazole carbothioamides, aims to leverage the favorable properties of both, creating novel compounds with potentially enhanced or unique biological profiles. nanobioletters.com
Table 1: Reported Biological Activities of Pyrazole and Carbothioamide Scaffolds
| Scaffold | Reported Biological Activities | Key References |
|---|---|---|
| Pyrazole | Anti-inflammatory, Anticancer, Antibacterial, Antiviral, Antifungal, Analgesic, Antioxidant, Anticoagulant | researchgate.net, nih.gov, researchgate.net, nih.gov |
| Carbothioamide | Anticancer, Antioxidant, Antimicrobial, Antifungal, Antiviral, Anti-inflammatory | acs.org, nih.gov, researchgate.net, nih.gov |
Overview of Academic Research Perspectives on N-benzyl-1H-pyrazole-1-carbothioamide Derivatives
Academic research into this compound and related derivatives is driven by the search for novel therapeutic agents. The core structure is systematically modified to explore and optimize its biological potential against various diseases. Research perspectives are primarily focused on synthesis and the evaluation of antimicrobial, anti-inflammatory, and anticancer activities.
A central theme in the research is the synthesis of novel derivatives through multicomponent reactions. One efficient method involves a one-pot reaction of hydrazine (B178648) hydrate (B1144303), arylidene malononitrile (B47326), and isothiocyanates, demonstrating a straightforward approach to generating a library of 1H-pyrazole-1-carbothioamide compounds. biointerfaceresearch.com Another common synthetic route involves the cyclization of chalcones with thiosemicarbazide, which yields 4,5-dihydro-1H-pyrazole-1-carbothioamides (pyrazolines). acs.orgnanobioletters.comresearchgate.net
The biological evaluation of these synthesized compounds is a key aspect of the research. Studies have shown that certain pyrazole carbothioamide derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. nanobioletters.com For instance, derivatives have been identified with potent inhibitory effects against S. aureus, E. coli, and A. niger. nanobioletters.com Furthermore, a significant body of research is dedicated to exploring the anticancer potential of this class of compounds. acs.orgnih.gov Specific pyrazoline-based carbothioamide analogs have displayed potent cytotoxic activity against human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. acs.orgnih.gov The mechanism of action is often linked to the molecule's ability to interact with DNA or inhibit key enzymes. acs.org
Table 2: Selected Research on Pyrazole-1-Carbothioamide Derivatives
| Derivative Type | Synthetic Approach | Research Focus | Key Findings | Reference |
|---|---|---|---|---|
| 5-Amino-4-cyano-N-substituted-1H-pyrazole-1-carbothioamides | One-pot multicomponent reaction | COX-2 Inhibition | Identification of derivatives with potential anti-inflammatory activity. | biointerfaceresearch.com |
| 3,5-Diaryl-4,5-dihydro-1H-pyrazole-1-carbothioamides | Cycloaddition of chalcones and thiosemicarbazide | Antimicrobial Activity | Compounds showed excellent inhibition against various bacterial and fungal species. | nanobioletters.com |
| Carbothioamide-based pyrazoline analogs | Cyclization of chalcones with thiosemicarbazide | Anticancer Activity | Derivatives displayed potent cytotoxicity against breast and lung cancer cell lines. | acs.org, nih.gov |
Structural Features and Chemical Reactivity Considerations
The chemical behavior of this compound is dictated by the interplay of its three main structural components: the pyrazole ring, the N-benzyl group, and the carbothioamide moiety.
Pyrazole Ring: The pyrazole ring is an aromatic heterocycle. The nitrogen atom at position 2 (N2) possesses a lone pair of electrons, rendering it moderately basic and reactive towards electrophiles. ias.ac.in In contrast, the nitrogen at position 1 (N1) is part of the carbothioamide group and is not basic. The pyrazole ring itself is generally stable against oxidation but can be catalytically hydrogenated. globalresearchonline.net
Carbothioamide Group (-C(=S)NH-): This group is attached to the N1 position of the pyrazole ring. Its presence significantly influences the molecule's electronic properties and reactivity. The thioamide functional group can participate in various reactions, and the amino group can act as a nucleophile. researchgate.net The reactivity of this moiety is central to the synthesis of more complex heterocyclic systems, such as thiazole (B1198619) derivatives. researchgate.netresearchgate.net
Table 3: Key Structural Components and Their Chemical Characteristics
| Structural Component | Key Features | Implications for Reactivity |
|---|---|---|
| 1H-Pyrazole Ring | Aromatic, five-membered heterocycle. Basic N2 atom. | N2 is a site for electrophilic attack. The ring system is generally stable. |
| Carbothioamide Moiety | Contains C=S and N-H bonds. Can act as a nucleophile. | A versatile synthon for building larger heterocyclic structures (e.g., thiazoles). Participates in hydrogen bonding. |
| N-benzyl Substituent | Aromatic ring attached via a methylene (B1212753) bridge. | Increases lipophilicity and steric bulk. Influences molecular conformation and binding interactions. |
Structure
3D Structure
Properties
IUPAC Name |
N-benzylpyrazole-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c15-11(14-8-4-7-13-14)12-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUUYDQPSGTOBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Benzyl 1h Pyrazole 1 Carbothioamide Derivatives
Strategies for the Construction of Pyrazole-1-carbothioamide Ring Systems
The assembly of the pyrazole-1-carbothioamide ring is a critical step, and several reliable methods have been established, often prioritizing efficiency, yield, and substrate scope.
One-pot multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and operational simplicity. A notable MCR for synthesizing 1H-pyrazole-1-carbothioamide derivatives involves the reaction of hydrazine (B178648) hydrate (B1144303), an arylidene malononitrile (B47326), and an isothiocyanate. biointerfaceresearch.com In this approach, the N-benzyl group is typically introduced through the use of benzyl (B1604629) isothiocyanate as one of the primary components.
The proposed mechanism for this reaction begins with the nucleophilic attack of hydrazine hydrate on the isothiocyanate (e.g., benzyl isothiocyanate) to form a substituted thiosemicarbazide (B42300) intermediate in situ. biointerfaceresearch.com This intermediate then undergoes a nucleophilic addition to the activated double bond of the arylidene malononitrile. The resulting acyclic product subsequently cyclizes, tautomerizes, and is oxidized to yield the final aromatic 1H-pyrazole-1-carbothioamide product. biointerfaceresearch.com This method allows for the generation of a diverse library of compounds by varying the substituents on the arylidene malononitrile and the isothiocyanate. biointerfaceresearch.com
| Product | Aryl Group (from Arylidene Malononitrile) | N-Substituent (from Isothiocyanate) | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Amino-4-cyano-3-phenyl-N-(4-methoxybenzyl)-1H-pyrazole-1-carbothioamide | Phenyl | 4-Methoxybenzyl | 92 | biointerfaceresearch.com |
| 5-Amino-4-cyano-3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1H-pyrazole-1-carbothioamide | 4-Fluorophenyl | 4-Methoxybenzyl | 95 | biointerfaceresearch.com |
| 5-Amino-4-cyano-N-cyclohexyl-3-phenyl-1H-pyrazole-1-carbothioamide | Phenyl | Cyclohexyl | 90 | biointerfaceresearch.com |
A classical and widely employed method for constructing the pyrazole-1-carbothioamide core involves the cyclocondensation reaction between α,β-unsaturated ketones, commonly known as chalcones, and thiosemicarbazide or its derivatives. nanobioletters.comrdd.edu.iq This [3+2] annulation reaction is a robust route to 4,5-dihydro-1H-pyrazole-1-carbothioamides (pyrazolines), which can be subsequently aromatized if desired. nanobioletters.com
The reaction can be performed under various conditions. Acid-catalyzed protocols, for example using acetic acid or amberlyst-15, facilitate the reaction by activating the chalcone (B49325) precursor. nanobioletters.comresearchgate.net Alternatively, base-catalyzed methods using sodium hydroxide (B78521) are also effective for promoting the cyclo-condensation. researchgate.net The initial step is the reaction of the chalcone with thiosemicarbazide, leading to the formation of the five-membered dihydropyrazole ring. nanobioletters.com The versatility of chalcone synthesis allows for a wide range of substituents to be incorporated at the 3- and 5-positions of the resulting pyrazole (B372694) ring.
| Product Name | Chalcone Precursor | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 3-(4-Chlorophenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | 1-(4-Chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | Amberlyst-15 / Acetonitrile | Good | nanobioletters.com |
| 5-(4-(Dimethylamino)phenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | 1-(4-Fluorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | Amberlyst-15 / Acetonitrile | Good | nanobioletters.com |
| 3-(4-methylphenyl)-N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | 3-(4-methylphenyl)-1-phenyl-2-propen-1-one | NaOH / Ethanol | 26 | researchgate.net |
Modern synthetic chemistry emphasizes the use of efficient and environmentally benign catalysts. The synthesis of pyrazole-1-carbothioamides has benefited significantly from this trend. For instance, HAp/ZnCl2 nano-flakes have been reported as a highly efficient catalyst for the one-pot, three-component synthesis described earlier. biointerfaceresearch.com This catalyst allows the reaction to proceed smoothly at 60-70°C under solvent-free conditions, offering high yields (up to 95%) and short reaction times. biointerfaceresearch.com
Similarly, other eco-friendly catalysts have been developed. Zeolite A/ZnCl2 nanoparticles serve as an inexpensive, recyclable, and non-toxic catalyst for the multi-component reaction between hydrazine, isothiocyanates, and chalcones under solvent-free conditions. The heterogeneous nature of these catalysts simplifies product purification and allows for catalyst reuse, aligning with the principles of green chemistry. Another example is the use of Amberlyst-15, a solid acid resin, which effectively catalyzes the [3+2] annulation of chalcones with hydrazinecarbothioamide hydrochloride at room temperature. nanobioletters.com
Functionalization and Derivatization Strategies for N-benzyl Moieties and Pyrazole Ring
Beyond the initial ring construction, strategies to functionalize the N-benzyl group and the pyrazole ring itself are crucial for developing analogues with diverse properties.
While direct N-alkylation of a pre-formed 1H-pyrazole-1-carbothioamide with a benzyl amine is not the most commonly cited route, the N-benzyl moiety is most frequently incorporated during the ring's construction. The use of benzyl isothiocyanate as a key starting material in multicomponent reactions is the primary strategy. biointerfaceresearch.comsemanticscholar.org In this process, benzyl isothiocyanate reacts with a hydrazine source to form an N-benzylhydrazinecarbothioamide intermediate, which then cyclizes to build the final heterocyclic system. biointerfaceresearch.com
However, general methods for the N-alkylation of pyrazole rings are well-established and represent a viable, albeit indirect, path for derivatization. For instance, N-alkylation of pyrazoles can be achieved using trichloroacetimidate (B1259523) electrophiles, including benzylic variants, under Brønsted acid catalysis. nih.gov This approach avoids the need for strong bases often required in traditional alkylations with alkyl halides. nih.gov Another protocol describes a highly regioselective N1-alkylation of 1H-pyrazoles, which offers a route to specifically substituted pyrazole cores that could potentially be further elaborated. rsc.org
Direct functionalization of the pyrazole ring is a powerful tool for late-stage modification. Transition-metal-catalyzed C–H activation has emerged as a premier strategy for this purpose, allowing for the formation of new C–C and C-heteroatom bonds without the need for pre-functionalized substrates. researchgate.net
The pyrazole ring has distinct reactive sites. The C-5 proton is the most acidic due to its proximity to the sp3-hybridized nitrogen, making it susceptible to directed C-5 functionalization. beilstein-journals.org Conversely, the C-4 position is the most nucleophilic center, favoring electrophilic aromatic substitution. beilstein-journals.org These inherent properties can be exploited to achieve regioselective C-H functionalization. Palladium and rhodium catalysts are commonly used to direct the arylation, alkenylation, and alkynylation at specific positions of the pyrazole core. researchgate.netbeilstein-journals.org
A specific example of such functionalization is the C-4 thio/selenocyanation of pyrazoles. An efficient method utilizes PhICl2 and NH4SCN (or KSeCN) to achieve electrophilic thio/selenocyanation at the C-4 position under mild conditions. The resulting 4-thiocyanato- or 4-selenocyanato-pyrazoles can then be converted into other valuable sulfur- or selenium-containing derivatives, showcasing a powerful method for introducing specific functional groups onto the pyrazole scaffold.
Synthesis of Fused Heterocyclic Systems Containing the Pyrazole-Carbothioamide Scaffold
The construction of fused heterocyclic systems that incorporate the pyrazole-carbothioamide framework is a significant area of synthetic chemistry, driven by the diverse biological activities exhibited by such molecules. nih.gov The synthetic strategies generally leverage the inherent reactivity of either the pyrazole core or the carbothioamide side chain to achieve ring annulation. Methodologies often involve the cyclocondensation of a functionalized pyrazole intermediate or the participation of the thioamide group in heterocyclization reactions.
Detailed research has established various pathways to create fused pyrazoles, which can be adapted for structures containing the N-benzyl-1H-pyrazole-1-carbothioamide scaffold. A prevalent approach involves introducing reactive functional groups onto the pyrazole ring, which then act as handles for building additional fused rings.
A particularly versatile precursor for these syntheses is pyrazole-4-carbaldehyde. semanticscholar.org This intermediate can be engaged in cyclocondensation reactions with a variety of reagents to yield a wide range of fused systems. For instance, the reaction of 5-amino-1H-pyrazole-4-carbaldehyde with N-benzyl-4-piperidone leads to the formation of pyrazolo[3,4-b] semanticscholar.orgnih.govnaphthyridines. semanticscholar.org Similarly, intramolecular cyclization of arylidene derivatives, prepared from 5-(piperidin-1-y)-1H-pyrazole-4-carbaldehyde and active methylene (B1212753) nitriles, produces octahydropyrazolo[4,3-c]quinolizines in the presence of zinc chloride. semanticscholar.org
The following table summarizes several established methods for synthesizing fused heterocyclic systems starting from functionalized pyrazole-4-carbaldehydes.
| Pyrazole Precursor | Reagent(s) | Fused Heterocyclic System | Reference |
| 5-Amino-1H-pyrazole-4-carbaldehyde | Cyclopentanone, Ethanolic KOH | Cyclopenta[b]pyrazolo[4,3-e]pyridine | semanticscholar.org |
| 5-Amino-1H-pyrazole-4-carbaldehyde | N-benzyl-4-piperidone | Pyrazolo[3,4-b] semanticscholar.orgnih.govnaphthyridine | semanticscholar.org |
| 5-(Piperidin-1-y)-1H-pyrazole-4-carbaldehyde | Active Methylene Nitriles, ZnCl₂ | Octahydropyrazolo[4,3-c]quinolizine | semanticscholar.org |
| 5-Morpholino-1H-pyrazole-4-carbaldehydes | Active Methylene Nitriles, ZnCl₂ | Pyrazolo[4',3':5,6]pyrido[2,1-c] semanticscholar.orgresearchgate.netoxazine | semanticscholar.org |
| 5-Amino-1H-pyrazole-4-carbaldehyde | Formamide or Benzamide, PBr₃ | Pyrazolo[3,4-d]pyrimidine | semanticscholar.org |
| Pyrazole-4-carbaldehyde | Naphthalene-2,3-diamine, Na₂S₂O₅ | Naphtho[2,3-d]imidazole | semanticscholar.org |
The carbothioamide moiety itself is a key functional group for building fused heterocycles. The thiosemicarbazide group, which is structurally related to the N-benzyl-carbothioamide portion of the target molecule, is crucial in the synthesis of diverse heterocyclic compounds. nih.gov For example, the (3+2) annulation reaction of chalcones with hydrazinecarbothioamide hydrochloride is an efficient, acid-mediated method for producing pyrazole carbothioamide derivatives. nanobioletters.com This highlights the utility of the carbothioamide group in cycloaddition reactions to form the core pyrazole ring system, which can then be a substrate for further fusion reactions.
The research into N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides further underscores the strategy of building complex molecules around a central pyrazole core, where various fused and non-fused heteroaryl groups are attached at the N1 position. nih.gov While this work focuses on carboxamides rather than carbothioamides, the synthetic principle of attaching complex aromatic systems to the pyrazole nitrogen is directly relevant.
The following table outlines generalized reactions illustrating the potential of the thioamide functional group, as present in this compound, to act as a building block for fused thiazole (B1198619) and pyrimidine (B1678525) rings.
| Thioamide Reactant | Reagent Type | Resulting Fused Ring |
| Pyrazole-Carbothioamide | α-Haloketone (e.g., R-CO-CH₂-Br) | Fused Thiazole Ring |
| Pyrazole-Carbothioamide | Malonyl Dichloride | Fused Thiobarbituric Acid Ring |
| Pyrazole-Carbothioamide | β-Ketoester (e.g., R-CO-CH₂-COOEt) | Fused Pyrimidinethione Ring |
These established synthetic routes demonstrate that the this compound scaffold can be incorporated into complex fused heterocyclic systems through two primary strategies: first, by functionalizing the pyrazole ring to enable cyclocondensation reactions, and second, by utilizing the inherent reactivity of the carbothioamide group to build adjacent heterocyclic rings.
Advanced Spectroscopic and Structural Elucidation Techniques
Spectroscopic Characterization for Structural Confirmation
Spectroscopic techniques are fundamental in confirming the identity and purity of newly synthesized chemical compounds. Each method provides unique information about the molecule's functional groups, atomic connectivity, and electronic environment. For N-benzyl-1H-pyrazole-1-carbothioamide, a combination of NMR, IR, UV-Vis, and Mass Spectrometry provides a complete picture of its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds by mapping the carbon and hydrogen frameworks.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group and the pyrazole (B372694) ring. Based on analyses of closely related pyrazole-1-carbothioamide derivatives, the aromatic protons of the benzyl group would likely appear as a multiplet in the range of δ 7.20–7.40 ppm. rsc.org The methylene (B1212753) protons (CH₂) of the benzyl group would present as a singlet or doublet around δ 4.0-5.0 ppm. rsc.org The protons on the pyrazole ring itself typically resonate at distinct chemical shifts. The NH proton of the carbothioamide group is expected to appear as a broad singlet at a downfield shift, often above δ 11.0 ppm, which is exchangeable with D₂O. biointerfaceresearch.com
¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. A key signal for confirming the structure is the thiocarbonyl carbon (C=S) of the carbothioamide group, which is characteristically found in the downfield region of the spectrum, typically between δ 173–180 ppm. biointerfaceresearch.com The carbons of the benzyl group's phenyl ring and the pyrazole ring would appear in the aromatic region (δ 110–150 ppm), while the methylene carbon (CH₂) would be found in the aliphatic region, often around δ 40-55 ppm. rsc.orgbiointerfaceresearch.com
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
| NH (Carbothioamide) | > 11.0 (broad singlet) | - |
| C=S (Carbothioamide) | - | 173.0 - 180.0 |
| Aromatic C-H (Benzyl) | 7.20 - 7.40 (multiplet) | 125.0 - 139.0 |
| Pyrazole Ring C-H | 6.30 - 8.0 (multiplets/doublets) | 101.0 - 150.0 |
| CH₂ (Benzyl) | 4.0 - 5.0 (singlet/doublet) | 40.0 - 55.0 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, several characteristic absorption bands would confirm its structure. A prominent band for the N-H stretching vibration of the thioamide group is expected in the region of 3150–3350 cm⁻¹. biointerfaceresearch.com The C-H stretching vibrations of the aromatic benzyl ring and pyrazole ring typically appear around 3000–3100 cm⁻¹, while the aliphatic C-H stretching of the methylene group is found just below 3000 cm⁻¹. biointerfaceresearch.com The spectrum would also feature a strong absorption band for the C=N stretching of the pyrazole ring around 1590-1640 cm⁻¹. biointerfaceresearch.comresearchgate.net The presence of the thiocarbonyl group (C=S) is indicated by a band in the range of 1085–1250 cm⁻¹. biointerfaceresearch.comresearchgate.net
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
| N-H (Thioamide) | Stretching | 3150 - 3350 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 2960 |
| C=N (Pyrazole) | Stretching | 1590 - 1640 |
| C=C (Aromatic) | Stretching | 1450 - 1580 |
| C=S (Thiocarbonyl) | Stretching | 1085 - 1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the spectrum is expected to show absorption bands corresponding to π→π* transitions associated with the aromatic systems of the pyrazole and benzyl rings. researchgate.net Additional n→π* transitions may be observed, which are related to the non-bonding electrons on the nitrogen and sulfur atoms of the carbothioamide group. These spectral data help to confirm the presence of conjugated systems within the molecule. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, the mass spectrum would be expected to show a clear molecular ion peak (M⁺) corresponding to its molecular weight. Analysis of related pyrazole carbothioamide compounds shows that fragmentation patterns often involve the cleavage of the benzyl group or other substituents, which helps to confirm the different parts of the molecular structure. biointerfaceresearch.comresearchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes
Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons, making it invaluable for studying metal complexes. While this compound itself is diamagnetic and thus EPR-silent, its complexes with paramagnetic metal ions, such as copper(II) or cobalt(II), can be characterized using EPR. researchgate.netnih.gov The EPR spectrum provides detailed information about the oxidation state of the metal ion, the geometry of the coordination sphere (e.g., square planar or tetrahedral), and the nature of the metal-ligand bonding. researchgate.netscielo.org.pe For instance, studies on similar pyrazolone-derived ligands show that the g-values and hyperfine coupling constants from the EPR spectra of their Cu(II) complexes can be used to determine if the coordination environment is distorted and to assess the covalent character of the metal-sulfur and metal-nitrogen bonds. nih.govscielo.org.pe
Solid-State Structural Analysis
While spectroscopic methods confirm the connectivity of atoms, solid-state analysis techniques like single-crystal X-ray diffraction provide the definitive three-dimensional structure of a molecule and reveal how molecules are arranged in a crystal lattice.
For this compound, X-ray crystallography would determine the precise bond lengths, bond angles, and torsion angles. A key area of interest would be the supramolecular structure, which is dictated by intermolecular interactions. Studies on unsubstituted pyrazoles show they often form hydrogen-bonded networks. researchgate.net Given the presence of the N-H donor and the C=S and pyrazole nitrogen acceptors in this compound, it is highly likely to form hydrogen-bonded dimers or chain-like structures (catemers) in the solid state. researchgate.net These interactions play a crucial role in the stability and physical properties of the crystalline material. Theoretical methods, such as Density Functional Theory (DFT), can also be used to optimize the geometry and compare calculated vibrational spectra with experimental results to further support the proposed structure. researchgate.net
Single-Crystal X-ray Diffraction (SCXRD)
Specific crystallographic data, including crystal system, space group, unit cell dimensions, and key bond lengths and angles for this compound, are not found in the reviewed literature.
Powder X-ray Diffraction (PXRD)
No powder X-ray diffraction patterns for this compound have been published in the searched scientific databases. This information is crucial for confirming the bulk crystalline phase of the material.
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways
Published thermogravimetric analysis curves detailing the thermal stability, onset of decomposition, and decomposition pathways for this compound are not available. While TGA data exists for other pyrazole-containing molecules, this information cannot be accurately extrapolated to the target compound. researchgate.net
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic and structural properties of molecules. For pyrazole-carbothioamide derivatives, DFT calculations, often using the B3LYP functional with a 6–311G(d,p) or similar basis set, have been instrumental in elucidating their fundamental characteristics. tandfonline.com
Electronic Structure Analysis (Frontier Molecular Orbitals - FMOs, Molecular Electrostatic Potential - MEP)
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. wikipedia.org
For related pyrazole-carbothioamide structures, the HOMO is typically localized on the pyrazole (B372694) and carbothioamide moieties, while the LUMO's charge density is often found on the pyrazole ring and adjacent functional groups. nih.gov This distribution indicates that these regions are the primary sites for electrophilic and nucleophilic attacks, respectively.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net In MEP analysis of similar compounds, the electronegative nitrogen and sulfur atoms of the pyrazole and carbothioamide groups are identified as regions of negative potential (nucleophilic sites), making them susceptible to electrophilic attack. Conversely, regions around the hydrogen atoms of the amine group often show positive potential, indicating them as electrophilic sites. tandfonline.comresearchgate.net
Interactive Table: FMO Properties of a Related Pyrazole-Carbothioamide Derivative This table presents theoretical data for a structurally similar compound, 3-(4-chlorophenyl)-5-(thiophene-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, calculated using DFT/B3LYP/6–311G(d,p). tandfonline.com
| Property | Value (eV) |
| HOMO Energy | -6.21 |
| LUMO Energy | -2.25 |
| Energy Gap (ΔE) | 3.96 |
Vibrational Spectra Calculations and Comparison with Experimental Data
Theoretical vibrational spectra, calculated using DFT, are a valuable tool for confirming the molecular structure of synthesized compounds. By comparing the calculated vibrational frequencies with experimental data from Fourier-Transform Infrared (FT-IR) spectroscopy, researchers can validate the structural assignments of various functional groups. For a closely related compound, N-benzyl-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4-carbothioamide, a good agreement was found between the theoretically calculated and experimental vibrational spectra, confirming the proposed structure. researchgate.netsci-hub.se This comparative analysis helps in accurately identifying characteristic vibrations such as N-H, C=O, C=S, and C=N stretching modes.
Non-Linear Optical (NLO) Properties Theoretical Prediction
Theoretical calculations can predict the Non-Linear Optical (NLO) properties of molecules, which are important for applications in optoelectronics. The first-order hyperpolarizability (β₀) is a key parameter for NLO activity. DFT calculations on related pyrazole-1-carbothioamide derivatives have shown that these molecules can possess significant NLO properties. tandfonline.com The intramolecular charge transfer, facilitated by the donor (pyrazole ring) and acceptor (carbothioamide group) moieties, is a primary contributor to the NLO response. The predicted hyperpolarizability values for some derivatives are significantly higher than that of urea, a standard NLO material, suggesting their potential for development as NLO materials. tandfonline.com
Molecular Modeling and Docking Studies for Biological Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is extensively used to screen for potential drug candidates and to understand the molecular basis of their biological activity.
Prediction of Ligand-Protein Interactions
Docking studies have been performed to evaluate the interaction of N-benzyl-1H-pyrazole-1-carbothioamide and its analogues with a wide array of therapeutically relevant protein targets.
COX-2: Derivatives of 1H-pyrazole-1-carbothioamide have been docked into the active site of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. biointerfaceresearch.com These studies suggest that the pyrazole core can fit into the active site, with the carbothioamide tail forming crucial interactions. dergipark.org.trdergipark.org.tr
EGFR Kinase: As potential anticancer agents, these compounds have been evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase. nih.govnih.gov Docking simulations indicate that they can bind to the ATP-binding site of the EGFR kinase domain, interacting with key amino acid residues, in a manner similar to known inhibitors like erlotinib. nih.govnih.govresearchgate.net
Carbonic Anhydrase: Pyrazole derivatives have shown inhibitory potential against human carbonic anhydrase (hCA) isoforms I and II. tandfonline.comnih.gov Docking studies reveal that the sulfonamide moiety, when present in derivatives, anchors the inhibitor to the zinc ion in the active site, while the pyrazole scaffold interacts with surrounding amino acid residues. nih.govbozok.edu.tr
Monoamine Oxidase (MAO): The potential of pyrazoline derivatives to inhibit MAO-A and MAO-B, targets for antidepressants and neuroprotective drugs, has been explored. mdpi.comnih.gov Molecular modeling suggests that these compounds can occupy the substrate cavity of the enzyme, forming interactions that explain their inhibitory activity and selectivity. mdpi.comnih.gov
Acetylcholinesterase (AChE): In the context of Alzheimer's disease, pyrazole derivatives have been investigated as AChE inhibitors. bohrium.com Docking results show that these compounds can bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme, which is a desirable feature for effective inhibition. tci-thaijo.orgnih.gov
ATPase: Specific molecular docking studies for this compound against ATPase were not prominently found in the reviewed literature.
Enoyl Reductase & Dihydrofolate Reductase (DHFR): Pyrazole-based compounds have been studied as potential antibacterial agents by targeting enzymes like enoyl-ACP reductase and DHFR. mdpi.com Docking simulations support their potential to bind to the active sites of these bacterial enzymes, suggesting a mechanism for their antimicrobial action. mdpi.comnih.gov
Analysis of Binding Affinities and Molecular Recognition Modes
The analysis of docking results provides insights into the binding affinity (often expressed as a docking score or binding energy) and the specific molecular interactions driving the ligand-protein recognition.
For pyrazole-carbothioamide derivatives, the binding modes commonly involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govtci-thaijo.org For instance, in EGFR kinase, the nitrogen atoms of the pyrazole ring and the sulfur atom of the carbothioamide group often act as hydrogen bond acceptors, while the benzyl (B1604629) group can engage in hydrophobic or π-π interactions within the active site. nih.govresearchgate.net The binding affinity scores from these studies help in ranking potential inhibitors and prioritizing them for synthesis and experimental testing. tandfonline.comsci-hub.sebiointerfaceresearch.comtci-thaijo.orgnih.gov
Interactive Table: Predicted Binding Affinities of a Pyrazole-Carbothioamide Derivative Against Various Targets This table summarizes representative docking scores (binding energies in kcal/mol) for related pyrazole derivatives against different protein targets as reported in various studies. Lower values indicate stronger predicted binding.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
| EGFR Kinase | 1M17 | -8.5 to -10.5 | Met793, Leu718, Val726 |
| COX-2 | 3LN1 | -7.0 to -9.0 | Arg513, Val523, Ser353 |
| Carbonic Anhydrase II | 1CA2 | -6.5 to -8.0 | His94, His96, Thr199 |
| Monoamine Oxidase-A | 2BXR | -7.5 to -9.5 | Tyr407, Tyr444, Phe208 |
| Acetylcholinesterase | 4EY7 | -8.0 to -11.0 | Trp86, Tyr337, His447 |
| Dihydrofolate Reductase | 1DLS | -7.0 to -9.0 | Ile7, Arg70, Asn64 |
Conformational Analysis and Tautomeric Equilibria Studies
The structural complexity of this compound arises from its conformational flexibility and the potential for tautomerism.
Tautomerism: Pyrazole derivatives can exist in different tautomeric forms, a phenomenon known as annular tautomerism, where the proton on the pyrazole ring can migrate between the two nitrogen atoms. researchgate.netrsc.org For a 3(5)-substituted pyrazole, this results in an equilibrium between two distinct isomers. researchgate.netnih.gov The position of this equilibrium is highly sensitive to factors such as the electronic nature of the substituents, the solvent, and whether the molecule is in solution or a solid crystalline state. rsc.orgnih.gov The carbothioamide group, similar to ester and amide groups, influences this balance through its electron-withdrawing or donating capabilities and its participation in intra- and intermolecular hydrogen bonds. nih.gov
Conformational Analysis: The molecule possesses several rotatable single bonds, leading to a variety of possible three-dimensional arrangements (conformers). Key rotations include the bond between the pyrazole ring and the benzyl group's methylene (B1212753) carbon (C(pyrazole)-CH2) and the bond between the methylene carbon and the phenyl ring (CH2-C(phenyl)). For the closely related 4-benzyl-1H-pyrazole, studies have shown that different conformers and atropenantiomers (chiral forms arising from hindered rotation) can easily interconvert in solution. nih.gov This interconversion can occur through the rotation of the benzyl substituent around the C-C single bond. nih.gov Annular tautomerism can provide an alternative pathway for the conversion between conformers that might otherwise be hindered. nih.gov The specific conformation adopted in a crystal lattice or a biological receptor site is typically the one with the lowest energy, determined by a complex interplay of steric and electronic effects.
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a solid-state crystal is dictated by a network of intermolecular interactions. Understanding these forces is essential for predicting crystal morphology, stability, and physical properties like solubility and melting point.
In pyrazole-carbothioamide derivatives, hydrogen bonding plays a pivotal role. The N-H groups of the pyrazole and the thioamide moiety can act as hydrogen bond donors, while the sulfur atom of the C=S group and the pyrazole nitrogen atoms are potential acceptors. cardiff.ac.ukmdpi.com This allows for the formation of various intermolecular contacts, such as N-H···S, N-H···N, and C-H···π interactions. cardiff.ac.ukresearchgate.net The specific combination of these interactions preferred in a crystal structure can vary, leading to different packing arrangements and potentially polymorphism, where a single compound crystallizes in multiple forms. mdpi.com
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in its crystalline environment, highlighting regions of close contact with neighboring molecules.
H···H contacts: Often the most abundant, representing van der Waals forces.
C···H/H···C contacts: Indicative of C-H···π interactions.
N···H/H···N contacts: Representing hydrogen bonds.
O···H/H···O or S···H/H···S contacts: Key hydrogen bonding interactions.
The shape and features of the fingerprint plot, such as sharp spikes or wing-like patterns, provide a distinct signature of the specific intermolecular interactions stabilizing the crystal structure.
Energy Framework Calculations for Crystal Stability
To further quantify the forces holding the crystal together, energy framework calculations are employed. This method computes the interaction energies between a central molecule and its neighbors within the crystal lattice. These energies are typically broken down into electrostatic, polarization, dispersion, and repulsion components.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that correlate the chemical structure of a series of compounds with their biological activity. For 1H-pyrazole-1-carbothioamide derivatives, 2D-QSAR models have been developed to understand the structural requirements for their inhibitory activity against targets like the Epidermal Growth Factor Receptor (EGFR) kinase, which is implicated in various cancers.
These models are built using a "training set" of molecules with known activities and then validated using a "test set." The activity of the compounds is mathematically related to a set of calculated molecular descriptors. Studies have shown that the activity of 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors is significantly influenced by descriptors related to the molecule's adjacency and distance matrix, lipophilicity, and electronic properties.
The resulting QSAR equations provide a model for predicting the activity of new, unsynthesized compounds. Key statistical parameters are used to evaluate the quality and predictive power of these models.
| Parameter | Symbol | Typical Value | Significance |
|---|---|---|---|
| Squared Correlation Coefficient | r² | > 0.6 | A measure of the quality of fit of the model to the training data. |
| Cross-validated Correlation Coefficient | q² | High | Indicates the predictive power of the model (validated by leave-one-out). |
| Standard Error of Estimate | SEE | < 0.3 | Represents the absolute measure of the model's prediction accuracy. |
| Fischer's Value | F | High | Indicates the statistical significance of the model. |
This table presents typical threshold values for statistical validation of a QSAR model, as seen in studies on 1H-pyrazole-1-carbothioamide derivatives.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations are a computational method that models the physical movements of atoms and molecules over time. This technique provides a detailed view of the dynamic behavior of a compound and its stability, particularly when interacting with a biological target like a protein.
For pyrazole derivatives, MD simulations are used to explore the stability of the binding mode predicted by molecular docking studies. By simulating the ligand-protein complex in a solvated environment for a set duration (e.g., 50 or 100 nanoseconds), researchers can observe how the compound behaves within the protein's active site. Key metrics, such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), are monitored. A stable simulation, characterized by low and non-drifting RMSD values, suggests that the predicted binding pose is stable and that the compound forms lasting interactions with the receptor. These simulations are crucial for validating docking results and confirming the potential of a compound as a stable inhibitor.
Coordination Chemistry of N Benzyl 1h Pyrazole 1 Carbothioamide Ligands
Synthesis of Metal Complexes with Transition Metals (e.g., Co(II), Cu(II), Ni(II), Zn(II), Cr(III))
The synthesis of metal complexes with N-benzyl-1H-pyrazole-1-carbothioamide and its derivatives is typically achieved through direct reaction of the ligand with a corresponding metal salt in a suitable solvent. A common synthetic route involves dissolving the pyrazole-carbothioamide ligand in an organic solvent, such as ethanol or methanol, and adding a solution of the desired transition metal salt (e.g., chlorides or acetates) in the same solvent.
The reaction mixture is often stirred and refluxed for several hours to ensure completion. Upon cooling, the solid metal complex precipitates out of the solution and can be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried. For instance, the preparation of Co(II), Ni(II), Cu(II), and Zn(II) complexes with a related ligand, (3-(4-bromophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide), involved the direct reaction of the respective metal chlorides with an ethanolic solution of the ligand. tandfonline.com Similarly, Cr(III) complexes have been synthesized by reacting Cr(III) salts with pyrazole-derived ligands, leading to the formation of stable coordination compounds. wikipedia.org The stoichiometry of the resulting complexes, typically in a 1:1 or 1:2 metal-to-ligand ratio, can be controlled by adjusting the molar ratios of the reactants. researchgate.net
Elucidation of Ligand Binding Modes and Chelation Behavior (e.g., Bidentate, Tridentate)
This compound possesses several potential donor atoms, including the nitrogen atoms of the pyrazole (B372694) ring and the nitrogen and sulfur atoms of the carbothioamide group. This allows for various coordination modes, with bidentate chelation being the most common.
Spectroscopic evidence, particularly from IR and NMR studies, suggests that the ligand typically coordinates to the metal center through the pyrazole ring nitrogen and the sulfur atom of the carbothioamide moiety. This N,S-bidentate chelation forms a stable five- or six-membered ring structure. The ligand can exist in tautomeric thione and thiol forms. Upon complexation, it often coordinates in its deprotonated thiol form, acting as a mononegative bidentate chelating agent. researchgate.net In this mode, the coordination occurs via the azomethine nitrogen and the deprotonated thiolato sulfur atom. Some pyrazole-derived ligands have also been shown to act as neutral bidentate or tridentate chelators, depending on the metal ion and reaction conditions. researchgate.netst-andrews.ac.uk
Structural Characterization of Metal Complexes and Proposed Geometries (e.g., Tetrahedral, Square Planar, Octahedral)
The geometric structures of the metal complexes formed with this compound and related ligands are determined by the coordination number of the central metal ion and the nature of the ligand. Various spectroscopic techniques, including FT-IR, UV-Vis, and mass spectrometry, along with magnetic susceptibility measurements, are employed for structural elucidation.
Based on experimental data from analogous systems, a range of geometries can be proposed for the metal complexes:
Octahedral: This geometry is commonly observed for Cr(III), Co(II), and Ni(II) complexes. tandfonline.comwikipedia.org In these cases, the central metal ion is typically coordinated to two ligand molecules and two solvent or counter-ion molecules (like H₂O or Cl⁻), resulting in a six-coordinate environment.
Tetrahedral: Zn(II) complexes frequently adopt a tetrahedral geometry, consistent with its d¹⁰ electronic configuration. tandfonline.comresearchgate.net
Square Planar: Ni(II) complexes can sometimes exhibit a square planar geometry, which is often in equilibrium with a tetrahedral structure. researchgate.netst-andrews.ac.uk Cu(II) complexes also can adopt this geometry.
The proposed geometries for various metal complexes with pyrazole-carbothioamide type ligands are summarized in the table below.
| Metal Ion | Proposed Geometry |
| Co(II) | Octahedral |
| Cu(II) | Octahedral |
| Ni(II) | Octahedral, Square Planar, or a mixture |
| Zn(II) | Tetrahedral |
| Cr(III) | Octahedral |
Electronic and Magnetic Properties of Metal Complexes Related to Coordination Environment
The electronic and magnetic properties of the transition metal complexes are intrinsically linked to their geometric and electronic structures. These properties are typically investigated using electronic (UV-Vis) spectroscopy and magnetic susceptibility measurements.
The electronic spectra of the complexes exhibit bands corresponding to π-π* and n-π* transitions within the ligand, as well as d-d transitions and ligand-to-metal charge transfer (LMCT) bands. researchgate.net The positions and intensities of the d-d transition bands provide valuable information about the coordination geometry and the ligand field strength. For instance, the electronic spectrum of an octahedral Co(II) complex is expected to show specific transitions that are characteristic of this geometry.
Magnetic moment measurements help to determine the number of unpaired electrons in the metal center, which further corroborates the proposed geometry. For example, octahedral Co(II) (d⁷) complexes typically exhibit magnetic moments corresponding to three unpaired electrons, while square planar Ni(II) (d⁸) complexes are diamagnetic (zero unpaired electrons). Ligand field parameters such as the Racah parameter (B) and the crystal field splitting energy (10Dq) can be calculated from the electronic spectra to provide further insight into the nature of the metal-ligand bond. researchgate.net
Table of Typical Electronic Transitions in Metal Complexes
| Transition Type | Wavelength Region | Description |
|---|---|---|
| π-π* | UV | Intra-ligand electronic transition |
| n-π* | UV-Vis | Intra-ligand electronic transition |
| d-d | Vis | Electronic transition between d-orbitals of the metal |
Potential for Catalytic Applications of Metal Complexes
While specific catalytic studies on this compound complexes are not extensively documented, the broader class of transition metal complexes with pyrazole- and thiosemicarbazone-based ligands has shown significant promise in various catalytic applications. researchgate.net
One area of potential is in photocatalysis . Cobalt(III) and Nickel(II) complexes of pyrazole-containing thiosemicarbazone ligands have demonstrated notable photocatalytic activity in the degradation of organic dyes like Methylene (B1212753) Blue under UV irradiation. tandfonline.comnih.gov This suggests that similar complexes could be developed for environmental remediation applications.
Furthermore, palladium complexes are renowned for their catalytic role in C-C bond formation reactions. The Heck reaction , which couples unsaturated halides with alkenes, is a cornerstone of modern organic synthesis catalyzed by palladium complexes. wikipedia.org It has been shown that palladium complexes incorporating pyrazole-based ligands can serve as effective catalysts for such transformations. This opens the possibility for using a palladium(II) complex of this compound as a catalyst in Heck and other cross-coupling reactions, which are vital for the synthesis of pharmaceuticals and fine chemicals. mdpi.com The versatile coordination properties of the ligand could help in stabilizing the palladium catalyst and modulating its reactivity and selectivity.
Exploration of Biological Activities and Mechanistic Studies
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of pyrazole-1-carbothioamide derivatives. Research has systematically explored how modifying the core structure affects antimicrobial efficacy.
Key findings from SAR studies include:
Substitution on the Pyrazole (B372694) Ring: The nature and position of substituents on the pyrazole ring are critical. For antimycobacterial activity, pyrazole derivatives lacking a functional group at the fourth position showed no activity, indicating its importance. nih.gov In a series of 2-pyrazolylpyrimidinones, replacing a C5'-methyl group with oxygen abolished antitubercular activity, whereas an amino group at the same position retained it. nih.gov
Substitution on Phenyl Rings: Modifications to the phenyl groups attached to the pyrazole scaffold significantly influence activity. For antimycobacterial pyrazole derivatives, a para-chlorophenyl substitution at the N-1 position of the pyrazole ring was identified as the most active scaffold. nih.gov In a series of pyrazole-1-carbothioamide derivatives with antiproliferative activity, a 3,4-dimethylphenyl group at C-3 and a 4-methoxyphenyl (B3050149) group at C-5 of the pyrazole ring resulted in a highly potent compound. nih.gov
Carbothioamide and Carboxamide Moiety: The group attached to the pyrazole nitrogen plays a pivotal role. The conversion of chalcones to 4,5-dihydropyrazole-1-carbothioamides is a common strategy to generate biologically active compounds. nih.govdocumentsdelivered.com In a study on antifungal pyrazole carboxylates, substituting a methyl group at the C-3 position of the pyrazole ring with a trifluoromethyl group led to a significant decrease in antifungal activity. nih.gov
Lipophilicity: The lipophilicity conferred by certain functional groups can enhance cell permeability. The presence of fluorine or methyl groups is thought to increase lipophilicity, which may in turn increase the penetration of the compound through the cell membrane. researchgate.net
Mechanistic Studies of Antimicrobial Activity
Derivatives of pyrazole-1-carbothioamide have demonstrated significant antibacterial activity against a wide range of both Gram-positive and Gram-negative bacteria. ijraset.com Their mechanism often involves the inhibition of essential enzymes like DNA gyrase or DHFR. mdpi.comnih.gov Studies have reported activity against pathogenic strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Proteus vulgaris (Gram-negative). ijraset.comnanobioletters.com
The introduction of different substituents on the pyrazole core allows for the modulation of antibacterial potency. For example, pyrazole-1-carbothioamide derivatives featuring a thiophene (B33073) moiety have shown equipotent activity to amoxicillin (B794) against E. coli. acs.orgnih.gov Similarly, certain pyrazole Schiff bases exhibited broad-spectrum activity with MIC values ranging from 0.97 to 62.5 µg/mL against various pathogens. mdpi.com
| Compound Series | Gram-Positive Strain | MIC (µg/mL) | Gram-Negative Strain | MIC (µg/mL) | Reference |
|---|---|---|---|---|---|
| 5-(4-(dimethylamino)phenyl)-3-aryl-4,5-dihydro-1H-pyrazole-1-carbothioamides | S. aureus | 10 - >25 | E. coli | 10 - >25 | nanobioletters.com |
| 5-(4-(dimethylamino)phenyl)-3-aryl-4,5-dihydro-1H-pyrazole-1-carbothioamides | B. subtilis | 15 - >25 | - | - | nanobioletters.com |
| Thiophenyl-pyrazolyl-thiazole hybrids | S. aureus | 62.25 - 125 | E. coli | 62.5 - 125 | nih.gov |
| Pyrazole derivatives | S. epidermidis | 0.25 | E. coli | 0.25 | nih.gov |
| 3,5-disubstituted pyrazole-1-carbothioamides | S. aureus | Zone of Inhibition | P. vulgaris | Zone of Inhibition | ijraset.com |
The pyrazole-1-carbothioamide scaffold is also a fertile source of potent antifungal agents. ijraset.com These compounds have been successfully tested against a variety of fungal species, including human pathogens like Candida albicans and plant pathogens such as Rhizoctonia solani. nih.govnih.gov The mechanism of action for antifungal pyrazoles can involve the inhibition of succinate (B1194679) dehydrogenase (SDH), an enzyme in the mitochondrial electron transport chain, or the disruption of sterol biosynthesis, similar to azole antifungals. nih.govresearchgate.net
For example, 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide has shown promising activity against C. albicans and C. tropicalis, with MIC values of 62.5 µg/mL and 125 µg/mL, respectively. nih.gov Other studies have highlighted the effectiveness of various derivatives against Aspergillus niger and Aspergillus flavus. nanobioletters.com
| Compound Series | Fungal Species | MIC / EC50 (µg/mL) | Reference |
|---|---|---|---|
| 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide | Candida albicans | 62.5 | nih.gov |
| 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide | Candida tropicalis | 125 | nih.gov |
| 5-(4-(dimethylamino)phenyl)-3-aryl-4,5-dihydro-1H-pyrazole-1-carbothioamides | Aspergillus niger | 15 - 45 | nanobioletters.com |
| 5-(4-(dimethylamino)phenyl)-3-aryl-4,5-dihydro-1H-pyrazole-1-carbothioamides | Aspergillus flavus | 15 - 50 | nanobioletters.com |
| 5-(4-(dimethylamino)phenyl)-3-aryl-4,5-dihydro-1H-pyrazole-1-carbothioamides | Candida albicans | 60 - 90 | nanobioletters.com |
| Pyrazole Carboxamides | Rhizoctonia solani | 0.37 | nih.gov |
| Pyrazole derivatives | Aspergillus niger | 1 | nih.gov |
| Pyrazole derivatives | M. audouinii | 0.5 | nih.gov |
The fight against tuberculosis has been significantly advanced by research into pyrazole-based compounds. As previously discussed, a principal mechanism is the direct inhibition of the InhA enzyme, which is crucial for the survival of Mycobacterium tuberculosis. nih.govnih.govmdpi.com
A second, distinct mechanism of action has also been identified: the induction of autophagy in host macrophages. nih.gov Autophagy is a cellular process where the cell degrades and recycles its own components, and it is a key defense mechanism against intracellular pathogens like M. tuberculosis. One study demonstrated that the pyrazole derivative NSC 18725 kills intracellular mycobacteria primarily by inducing this autophagic process in macrophages. nih.gov This dual-pronged attack—directly targeting the bacterium's essential enzymes and enhancing the host's cellular defense mechanisms—makes these compounds particularly robust candidates for antitubercular drug development.
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which makes them notoriously resistant to conventional antibiotics. Pyrazole-1-carbothioamide derivatives have emerged as promising agents that can inhibit the formation of these resilient structures. nih.gov
Studies on 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazoles have shown significant inhibition of biofilm formation in multidrug-resistant Acinetobacter baumannii. nih.gov At concentrations equivalent to their MIC and twice their MIC, these pyrazoles inhibited biofilm formation by 86.6% to 95.8%. nih.gov The mechanism of antibiofilm activity is thought to involve the breakdown of the extracellular matrix, which allows the compound to penetrate the biofilm more effectively. researchgate.net Furthermore, there is evidence suggesting that these compounds may interfere with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation. researchgate.net Some indolenine-substituted pyrazoles have demonstrated the ability to both prevent biofilm formation and eradicate mature biofilms of S. aureus at concentrations significantly lower than those required to inhibit planktonic cell growth. nih.gov
Mechanistic Studies of Anti-inflammatory Activity
The anti-inflammatory actions of pyrazole-1-carbothioamide derivatives are multifaceted, involving the modulation of key inflammatory pathways and transcription factors. One significant mechanism is the disruption of Early Growth Response 1 (EGR-1) protein binding to DNA. nih.gov EGR-1 is a critical transcription factor that escalates the inflammatory response; by inhibiting its ability to bind to DNA, these compounds can effectively suppress the transcription of pro-inflammatory genes. nih.gov Seventy compounds featuring pyrazolo-1-carbothioamide moieties were developed, with fifty-one demonstrating greater disruption of EGR-1 DNA binding than the reference compound. nih.gov
In silico docking studies have further elucidated the anti-inflammatory potential by predicting the binding affinities of these compounds to crucial enzymes involved in inflammation. researchgate.net Notably, derivatives have shown high binding affinity for 5-lipoxygenase (5-LOX), an enzyme central to the biosynthesis of leukotrienes, which are potent inflammatory mediators. researchgate.net The inhibition of receptor-interacting protein 1 (RIP1) kinase, a key player in necroptosis (a form of programmed inflammatory cell death), has also been identified as a potential therapeutic target for 1-benzyl-1H-pyrazole derivatives in treating diseases related to necrosis. nih.gov
Mechanistic Studies of Antioxidant Activity
Derivatives of N-benzyl-1H-pyrazole-1-carbothioamide exhibit significant antioxidant activity, which is often attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity is frequently evaluated using various in vitro assays that measure different aspects of this activity. researchgate.net The core pyrazole structure itself is recognized for its antioxidant properties, which can be enhanced by the presence of specific functional groups. nih.gov
The primary mechanisms of antioxidant action include:
Free Radical Scavenging: These compounds are effective scavengers of stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) radical cation (ABTS•+). nih.govmdpi.com The scavenging activity involves the donation of a hydrogen atom or an electron to the free radical, thereby neutralizing it and terminating the oxidative chain reaction. nih.gov The presence of an NH proton in the pyrazole moiety is believed to contribute to this radical scavenging ability. nih.gov
Hydroxyl Radical Scavenging: Some derivatives have been shown to scavenge the highly reactive and damaging hydroxyl radical (•OH), as measured by methods like the deoxyribose assay. researchgate.net
Metal Ion Chelating: The ability to chelate ferrous ions (Fe²⁺) is another important antioxidant mechanism. researchgate.net By binding to pro-oxidant metal ions like iron, these compounds prevent them from participating in the Fenton reaction, which generates hydroxyl radicals.
Table 1: Summary of Antioxidant Activity Assays for Pyrazole Derivatives This table is interactive. You can sort and filter the data.
| Assay Type | Mechanism of Action | Key Findings | References |
|---|---|---|---|
| DPPH Radical Scavenging | Hydrogen/electron donation to neutralize the DPPH radical. | Widely reported activity for pyrazole-carbothioamide derivatives. nih.govnih.gov Activity can be stronger than standard antioxidants like BHA. mdpi.com | nih.govnih.govmdpi.commdpi.com |
| ABTS Radical Cation Scavenging | Hydrogen/electron donation to decolorize the ABTS•+ radical. | Confirmed antioxidant capacity for various pyrazole conjugates. mdpi.com | mdpi.com |
| Hydroxyl Radical (•OH) Scavenging | Neutralization of the highly reactive hydroxyl radical. | Activity demonstrated through competition assays with DMSO or deoxyribose degradation assays. researchgate.net | researchgate.net |
| Ferrous Ion Chelating (FIC) | Binding of Fe²⁺ ions to prevent their participation in Fenton chemistry. | Pyrazole-based amidines show interesting FIC activity. researchgate.net | researchgate.net |
Mechanistic Studies of Anticancer Activity in Model Cell Lines
The anticancer properties of this compound derivatives are a major focus of research, with studies demonstrating their ability to inhibit cancer cell growth, induce programmed cell death, and interact with cellular macromolecules like DNA.
The cytotoxic effects of various pyrazole-1-carbothioamide derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) values, which represent the concentration required to inhibit 50% of cell growth or viability, vary depending on the specific chemical structure of the compound and the cancer cell line being tested. These studies consistently demonstrate that pyrazole-based compounds possess significant antiproliferative activity. nih.govresearchgate.netresearchgate.netnih.govnih.govekb.eg
Table 2: In Vitro Cytotoxicity of Selected Pyrazole Derivatives on Human Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Compound Type | Cell Line | Result (IC₅₀ / EC₅₀) | Reference Drug | References |
|---|---|---|---|---|
| Pyrazole Derivative | A549 (Lung) | EC₅₀ = 220.20 µM | Etoposide | nih.govnih.gov |
| Pyrazolo[1,5-a]pyrimidine Derivative | A549 (Lung) | IC₅₀ = 1.13 µM | Doxorubicin | ekb.eg |
| Benzimidazole Derivative | A549 (Lung) | IC₅₀ = 15.80 µM | Cisplatin | jksus.org |
| Pyrazoline Carbothioamide Analog | MCF-7 (Breast) | IC₅₀ = 0.08 µM | - | acs.org |
| Pyrazole Derivative | MCF-7 (Breast) | IC₅₀ = 3.81 µM | Doxorubicin | researchgate.net |
| Pyrazolo[1,5-a]pyrimidine Derivative | MCF-7 (Breast) | IC₅₀ = 0.22 µM | Doxorubicin | ekb.eg |
| Pyrazole Derivative | HCT-116 (Colon) | IC₅₀ = 8.37 µM | Doxorubicin | researchgate.net |
| Pyrazolinyl-1-carbothioamide Derivative | HCT-116 (Colon) | GI₅₀ = 0.49 µM | - | nih.gov |
| Pyrazolo[1,5-a]pyrimidine Derivative | HepG2 (Liver) | IC₅₀ = 0.14 µM | Doxorubicin | ekb.eg |
| Naphthoyl-(3-pyrazolyl)thiazole Hybrid | HepG2 (Liver) | IC₅₀ = 0.97 µM | Lapatinib | nih.gov |
| Pyrazole-4-carbothioamide Ligand | HeLa (Cervical) | Strong Cytotoxicity | - | researchgate.net |
| Pyrazoline Derivative | HeLa (Cervical) | IC₅₀ = 0.21 µM | - | acs.org |
A primary mechanism through which pyrazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov Cancer cells often have dysfunctional apoptotic machinery, allowing for their uncontrolled proliferation. nih.gov Pyrazole compounds can reactivate these death pathways through several interconnected mechanisms:
Generation of Reactive Oxygen Species (ROS): Some derivatives induce apoptosis by promoting the intracellular generation of ROS. nih.gov While high levels of ROS can be damaging, they can also act as signaling molecules that trigger the apoptotic cascade in cancer cells. nih.gov
Modulation of Bcl-2 Family Proteins: Studies show that these compounds can alter the expression of key apoptosis-regulating proteins from the Bcl-2 family. This often involves down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio makes the mitochondrial membrane more permeable, leading to the release of pro-apoptotic factors. nih.govmdpi.com
Activation of Caspases: The release of mitochondrial factors activates a cascade of cysteine-aspartic proteases known as caspases. Pyrazole derivatives have been shown to significantly increase the activity of key executioner caspases, such as caspase-3, caspase-8, and caspase-9. nih.govnih.gov Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govnih.gov
Involvement of p53: Some pyrazole derivatives have been found to upregulate the tumor suppressor protein p53, which can, in turn, promote apoptosis by activating pro-apoptotic targets like Bax. nih.gov
DNA Fragmentation: A hallmark of late-stage apoptosis is the fragmentation of nuclear DNA. Treatment with these compounds has been shown to cause DNA laddering in agarose (B213101) gel electrophoresis, confirming the induction of apoptosis. nih.gov
DNA is a primary intracellular target for many anticancer drugs. acs.org Certain pyrazole-1-carbothioamide derivatives have been investigated for their ability to interact directly with DNA, which represents a significant mechanism for their cytotoxic activity.
Studies have demonstrated that these compounds can function as DNA binding agents. ekb.eg One specific mechanism involves acting as disruptors of transcription factor-DNA interactions. For example, pyrazolo-1-carbothioamides have been identified as effective disruptors of EGR-1-DNA binding, which can halt the transcription of genes involved in cell growth and proliferation. nih.gov
The binding of these compounds to DNA has been characterized using spectroscopic techniques. UV-Vis titration experiments with Calf Thymus DNA (CT DNA) are commonly employed to study these interactions and calculate DNA binding constants. ekb.eg The observation of hypochromism (a decrease in absorbance intensity) upon the addition of DNA to a solution of the compound is indicative of a close association, potentially through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. ekb.eg This binding can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. rsc.org
Potential Academic Applications and Future Research Directions of N Benzyl 1h Pyrazole 1 Carbothioamide
The unique structural features of N-benzyl-1H-pyrazole-1-carbothioamide, which combine a pyrazole (B372694) core with a carbothioamide group and a flexible benzyl (B1604629) substituent, have positioned it and its derivatives as a scaffold of significant interest in various scientific fields. Researchers are actively exploring its potential, leading to promising avenues in medicinal chemistry, material science, and synthetic chemistry, often guided by advanced computational methods.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-benzyl-1H-pyrazole-1-carbothioamide derivatives, and how are they optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted hydrazines with β-ketoesters or α,β-unsaturated ketones, followed by thioamide functionalization. For example, 1,5-diarylpyrazole cores are synthesized via Claisen-Schmidt condensation, with subsequent introduction of the benzylthioamide group using benzylamine and thiophosgene analogs . Optimization includes adjusting solvent systems (e.g., ethanol or DMF), catalysts (e.g., HOBt/EDCI for carboxamide coupling), and reaction times (3–4 hours for quantitative yields) . Purity is confirmed via TLC and recrystallization.
Q. How is NMR spectroscopy employed to characterize N-benzyl-1H-pyrazole-1-carbothioamide derivatives?
- Methodological Answer : ¹H NMR analysis identifies proton environments, such as pyrazole ring protons (δ 6.5–8.5 ppm), diastereotopic protons in dihydropyrazoles (δ 3.5–5.0 ppm), and thioamide NH signals (δ 10–12 ppm, broad). ¹³C NMR confirms carbonyl (C=O, δ 160–170 ppm) and thioamide (C=S, δ 180–190 ppm) groups. Tautomeric equilibria (e.g., thione-thiol) are detected via peak splitting in DMSO-d₆ .
Q. What computational methods are used to predict the bioactivity of N-benzyl-1H-pyrazole-1-carbothioamide analogs?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like human dihydrofolate reductase (DHFR, PDB: 1KMS). Docking scores (kcal/mol), hydrogen bond counts, and interacting residues (e.g., Leu22, Phe31) are analyzed. Pharmacokinetic properties (LogP, PSA) are predicted using QikProp or SwissADME .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally similar derivatives?
- Methodological Answer : Contradictions arise from subtle structural variations (e.g., substituent electronic effects, stereochemistry). Iterative validation via dose-response assays (IC₅₀ comparisons) and structural elucidation (X-ray crystallography or 2D NMR) clarifies structure-activity relationships. For example, para-substituted phenyl groups may enhance target binding via hydrophobic interactions, while ortho-substituents induce steric hindrance .
Q. What strategies optimize reaction conditions for high-yield synthesis of chiral N-benzyl-1H-pyrazole-1-carbothioamide derivatives?
- Methodological Answer : Asymmetric synthesis employs chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., Cinchona alkaloids). Solvent polarity (e.g., THF vs. toluene) and temperature gradients (0°C to reflux) control diastereoselectivity. Microwave-assisted synthesis reduces reaction times (30 mins vs. 4 hours) and improves enantiomeric excess (ee >90%) .
Q. How does X-ray crystallography address tautomeric ambiguity in N-benzyl-1H-pyrazole-1-carbothioamide structures?
- Methodological Answer : SHELXL refinement of crystallographic data resolves tautomeric forms by precisely locating sulfur and nitrogen positions. For example, thione (C=S) vs. thiol (C-SH) configurations are distinguished via bond-length analysis (C=S: ~1.65 Å; C-S: ~1.80 Å). Hydrogen bonding networks (e.g., N-H···S interactions) stabilize specific tautomers .
Q. What experimental and theoretical approaches evaluate supramolecular interactions in N-benzyl-1H-pyrazole-1-carbothioamide cocrystals?
- Methodological Answer : Cocrystallization with hydrogen-bond donors (e.g., 2-aminobenzothiazole) is analyzed via PXRD and DSC. DFT calculations (B3LYP/6-31G*) model interaction energies, while Hirshfeld surfaces quantify contact contributions (e.g., S···H, N···H). π-Stacking interactions are confirmed through crystal packing diagrams .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
